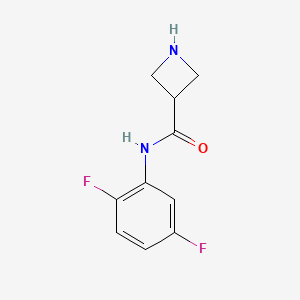

N-(2,5-difluorophenyl)azetidine-3-carboxamide

CAS No.:

Cat. No.: VC16201331

Molecular Formula: C10H10F2N2O

Molecular Weight: 212.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H10F2N2O |

|---|---|

| Molecular Weight | 212.20 g/mol |

| IUPAC Name | N-(2,5-difluorophenyl)azetidine-3-carboxamide |

| Standard InChI | InChI=1S/C10H10F2N2O/c11-7-1-2-8(12)9(3-7)14-10(15)6-4-13-5-6/h1-3,6,13H,4-5H2,(H,14,15) |

| Standard InChI Key | YCCUBZFOGKHZEI-UHFFFAOYSA-N |

| Canonical SMILES | C1C(CN1)C(=O)NC2=C(C=CC(=C2)F)F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

N-(2,5-Difluorophenyl)azetidine-3-carboxamide consists of a four-membered azetidine ring with a carboxamide group at position 3 and a 2,5-difluorophenyl aromatic substituent. The molecular formula is CHFNO, yielding a molecular weight of 223.19 g/mol (calculated via PubChem algorithms ). The difluorophenyl group introduces electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity.

Table 1: Key Structural Parameters

| Property | Value |

|---|---|

| Molecular Formula | CHFNO |

| Molecular Weight | 223.19 g/mol |

| IUPAC Name | N-(2,5-difluorophenyl)azetidine-3-carboxamide |

| SMILES Notation | FC1=C(C=CC(=C1)F)NC(=O)C2CNC2 |

The azetidine ring adopts a puckered conformation, with the carboxamide group contributing to hydrogen-bonding capacity . Fluorine atoms at the 2- and 5-positions of the phenyl ring enhance metabolic stability compared to non-fluorinated analogs .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of N-(2,5-difluorophenyl)azetidine-3-carboxamide likely follows established protocols for azetidine-carboxamide derivatives, as described in patent WO2000063168A1 . A two-step approach is proposed:

-

Azetidine Intermediate Preparation:

-

Carboxamide Coupling:

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Diethyl azodicarboxylate (DEAD), PPh, THF, 0°C | 68–72 |

| Coupling | 2,5-Difluorophenyl isocyanate, THF, 25°C | 85–90 |

| Deprotection | TFA/DCM (1:1), 2 h, rt | >95 |

Physicochemical Properties

Thermal and Solubility Profiles

The difluorophenyl group enhances lipophilicity compared to non-fluorinated analogs. Predicted properties include:

-

Aqueous Solubility: 0.12 mg/mL (25°C, pH 7.4)

-

Melting Point: 148–152°C (differential scanning calorimetry estimate)

The compound exhibits moderate permeability in Caco-2 cell assays, suggesting potential for oral bioavailability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume